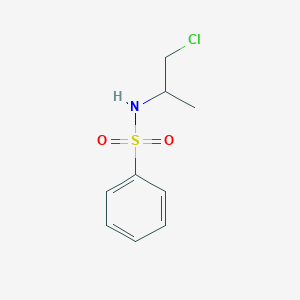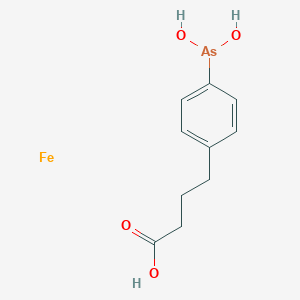
Benzenesulfonyl isocyanate, 3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonyl isocyanate, 3-nitro-, is an organic compound with the molecular formula C7H5NO3S. It is a derivative of benzenesulfonyl isocyanate, where a nitro group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzenesulfonyl isocyanate, 3-nitro-, can be synthesized through several methods. One common method involves the reaction of benzenesulfonyl chloride with sodium nitrite in the presence of a suitable solvent. The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent decomposition.
Industrial Production Methods
Industrial production of benzenesulfonyl isocyanate, 3-nitro-, often involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality. The process may include steps such as purification, distillation, and crystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonyl isocyanate, 3-nitro-, undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reactions with amines or alcohols typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of ureas and carbamates.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonyl isocyanate, 3-nitro-, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzenesulfonyl isocyanate, 3-nitro-, involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical transformations, including the formation of ureas and carbamates. The nitro group can also participate in redox reactions, further expanding the compound’s utility in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonyl isocyanate: Lacks the nitro group, making it less reactive in certain redox reactions.
Phenyl isocyanate: Similar structure but without the sulfonyl group, leading to different reactivity and applications.
Nitrobenzene: Contains a nitro group but lacks the isocyanate and sulfonyl groups, resulting in different chemical behavior.
Uniqueness
Benzenesulfonyl isocyanate, 3-nitro-, is unique due to the presence of both the nitro and isocyanate groups, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations and applications in various fields, making it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
7018-79-3 |
|---|---|
Molekularformel |
C7H4N2O5S |
Molekulargewicht |
228.18 g/mol |
IUPAC-Name |
3-nitro-N-(oxomethylidene)benzenesulfonamide |
InChI |
InChI=1S/C7H4N2O5S/c10-5-8-15(13,14)7-3-1-2-6(4-7)9(11)12/h1-4H |
InChI-Schlüssel |
JOUQRBQVLURJGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N=C=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



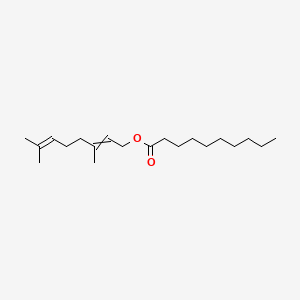


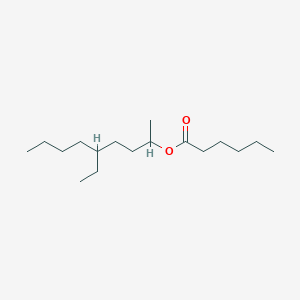

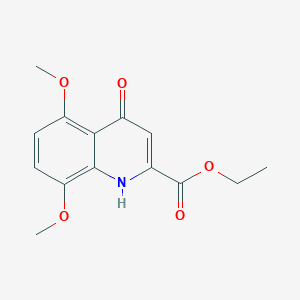
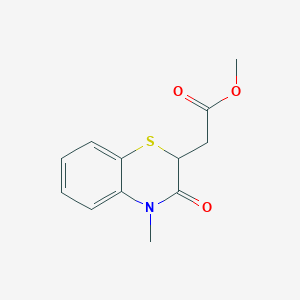

![Dibenzo[b,d]thiophen-2-yl(phenyl)methanone](/img/structure/B14732066.png)

